
3-Chlorobiphenyl
概要
説明
3-Chlorobiphenyl belongs to the class of organic compounds known as chlorinated biphenyls . These are organic compounds containing at least one chlorine atom attached to either benzene ring of the biphenyl moiety . It is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound .
Synthesis Analysis
This compound can be prepared via phase transfer Gomberg-Bachmann-Hey reaction . It involves the condensation of 3-chlorobenzenediazonium tetrafluoroborate with 18-crown-6 in the presence of potassium acetate .Molecular Structure Analysis
The molecular formula of this compound is C12H9Cl . The structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Dechlorination of this compound has been observed in the presence of nanoscale zero-valent iron (nZVI) particles . The dechlorination rate was dependent on various factors including nZVI dosage, reaction temperature, and initial pH values .Physical And Chemical Properties Analysis
The molecular weight of this compound is 188.653 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Biodegradation and Metabolic Studies
3-Chlorobiphenyl is subject to biodegradation processes, making it a subject of interest in environmental biotechnology. In a study by Ohnishi et al. (2004), this compound was shown to be mineralized by biphenyl-utilizing bacteria into 3-chlorocatechol. This study successfully enhanced the resistance of 2,3-dihydroxybiphenyl 1,2-dioxygenase to 3-chlorocatechol through molecular breeding, highlighting the potential for biotechnological applications in bioremediation efforts (Ohnishi et al., 2004).
Mechanochemical Dechlorination
The mechanochemical dechlorination of this compound has been studied as a method for environmental cleanup. Zhang et al. (2001) found that grinding this compound with CaO, especially with the addition of quartz, effectively facilitates the dechlorination process. This study is crucial in exploring environmentally friendly methods for detoxifying hazardous chlorinated organic compounds (Zhang et al., 2001).
Hydroxylated Metabolites and Phytoremediation
Research has also focused on the formation of hydroxylated metabolites of chlorobiphenyls in living organisms. Zhai, Lehmler, and Schnoor (2010) investigated the biotransformation of 4-monochlorobiphenyl (CB3) in poplars, a plant species used in phytoremediation. The study identified hydroxylated metabolites of CB3, providing insights into the plant's ability to metabolize airborne pollutants (Zhai, Lehmler, & Schnoor, 2010).
Luminophore Development for Biological Imaging
This compound derivatives have applications in developing novel luminescent agents for biological imaging. Amoroso et al. (2008) demonstrated that the 3-chloromethylpyridyl bipyridine fac tricarbonyl rhenium cation, a thiol-reactive luminescent agent, accumulates in mitochondria, making it a promising candidate for targeted biological imaging (Amoroso et al., 2008).
Safety and Hazards
将来の方向性
While there are no explicit future directions mentioned in the search results, the metabolism of 3-Chlorobiphenyl in human-relevant models involves the formation of dechlorinated products . This indicates a need for further study on the disposition and toxicity of complex this compound metabolites, including novel dechlorinated metabolites, in human-relevant models .
作用機序
3-Chlorobiphenyl, also known as PCB 2, is a synthetic organic compound that belongs to the class of polychlorinated biphenyls (PCBs). It has been used in several industrial applications and is known for its persistence in the environment due to its low reactivity and stability .
Target of Action
The primary target of this compound is the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The first step of the PCB metabolic pathway involves the conversion of chlorobiphenyl to 2,3-dihydroxy-1-phenylcyclohexa-4,6-diene (dihydrodiol) by a multicomponent biphenyl dioxygenase (bphA) . The enzyme bphA consists of large and small subunits . As chlorination substitution in the biphenyl ring increases, the microbial degradation rate decreases .
Pharmacokinetics
The pharmacokinetics of this compound involves its metabolism in human-relevant models, such as HepG2 cells . Twenty PCB 2 metabolites belonging to 13 metabolite classes, including five dechlorinated metabolite classes, were identified in the cell culture media from HepG2 cells exposed to 10 μM or 3.6 nM PCB 2 .
Result of Action
The result of this compound’s action involves the formation of dechlorination products . These findings demonstrate that the metabolism of LC-PCBs in human-relevant models involves the formation of dechlorinated metabolites .
Action Environment
This compound remains in the environment for a long period due to its low reactivity and stability in harsh environmental conditions . Different types of microbes are reported to degrade PCBs under anaerobic and/or aerobic conditions by reducing and oxidizing dechlorination mechanisms, respectively .
生化学分析
Biochemical Properties
3-Chlorobiphenyl is metabolized by cytochrome P450 enzymes into hydroxylated metabolites (OH-PCBs) . These metabolites can be further oxidized, resulting in complex metabolite mixtures . The metabolism of this compound in human-relevant models involves the formation of dechlorination products .
Cellular Effects
In HepG2 cells, a human-relevant cell line, exposure to this compound led to the formation of twenty PCB 2 metabolites belonging to 13 metabolite classes . This exposure also altered bile acid biosynthesis in the cells .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by P450 enzymes to form OH-PCBs . These OH-PCBs can be sulfated, glucuronidated, or further oxidized . A dechlorinated dihydroxylated metabolite was also detected in human liver microsomal incubations with monohydroxylated PCB 2 metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in HepG2 cells exposed to this compound for 24 hours, the metabolite profiles differed from those identified in samples from an earlier study .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, it is known that the metabolism of LC-PCBs can result in complex metabolite mixtures
Metabolic Pathways
This compound is involved in metabolic pathways mediated by P450 enzymes . It is oxidized to form OH-PCBs, which can be further metabolized through sulfation, glucuronidation, or additional oxidation .
Transport and Distribution
Given its metabolic transformation into various metabolites, it is likely that these metabolites may be distributed differently within cells and tissues .
特性
IUPAC Name |
1-chloro-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWSKOLWZZWHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040299 | |
| Record name | 3-Chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2051-61-8 | |
| Record name | 3-Chlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLQ4633SJY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



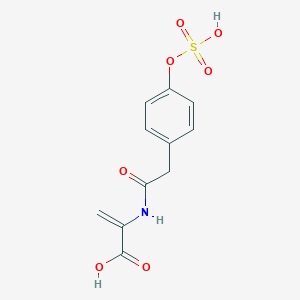
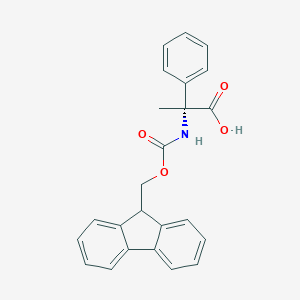


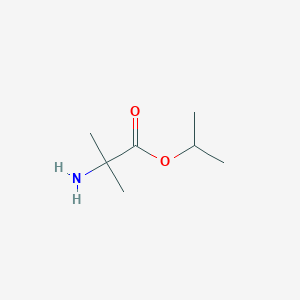




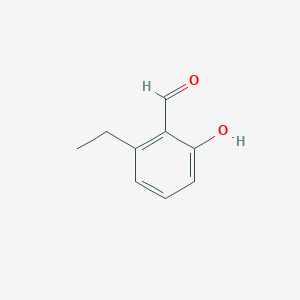
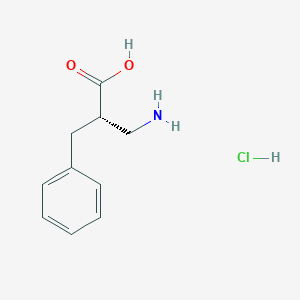
![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)
